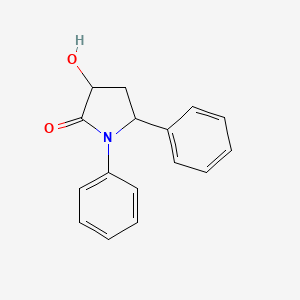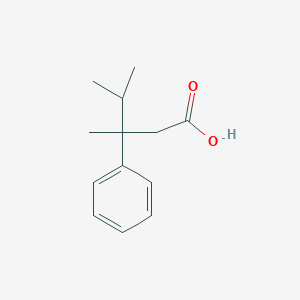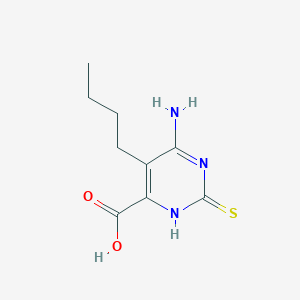![molecular formula C23H20N4O4 B14006274 1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine CAS No. 14533-16-5](/img/structure/B14006274.png)
1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline is a complex organic compound with a molecular formula of C23H20N4O4 and a molecular weight of 416.429 g/mol This compound is characterized by its intricate structure, which includes a cyclopropyl group, a dinitroaniline moiety, and a Schiff base linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline typically involves multiple steps, starting with the preparation of the cyclopropyl and aniline derivatives. The key steps include:
Formation of the Cyclopropyl Derivative: This involves the reaction of phenylmagnesium bromide with cyclopropylcarboxaldehyde to form the 2-phenylcyclopropylmethanol.
Synthesis of the Schiff Base: The 2-phenylcyclopropylmethanol is then reacted with 4-methylbenzaldehyde in the presence of an acid catalyst to form the Schiff base, N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino].
Nitration of Aniline: The final step involves the nitration of aniline to form 2,4-dinitroaniline, which is then coupled with the Schiff base under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carbonyl derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in diamino derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro groups can undergo redox reactions, generating reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline: shares similarities with other dinitroaniline derivatives, such as:
Uniqueness
The uniqueness of N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitro-aniline lies in its combination of a cyclopropyl group, Schiff base linkage, and dinitroaniline moiety, which confer distinct chemical and biological properties not found in simpler analogs .
Properties
CAS No. |
14533-16-5 |
|---|---|
Molecular Formula |
C23H20N4O4 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[[(4-methylphenyl)-(2-phenylcyclopropyl)methylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H20N4O4/c1-15-7-9-17(10-8-15)23(20-14-19(20)16-5-3-2-4-6-16)25-24-21-12-11-18(26(28)29)13-22(21)27(30)31/h2-13,19-20,24H,14H2,1H3 |
InChI Key |
YFFKSUCNYRZQGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3CC3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Di-tert-butyl-4,4,8-trimethoxydibenzo[b,d]furan-1(4H)-one](/img/structure/B14006202.png)
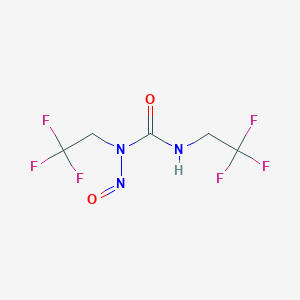
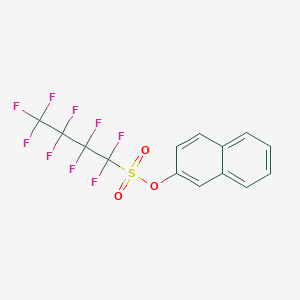
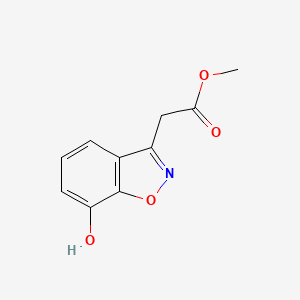
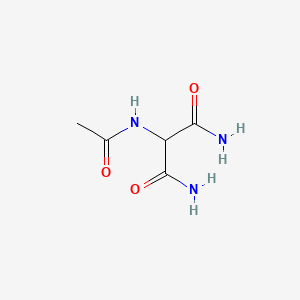
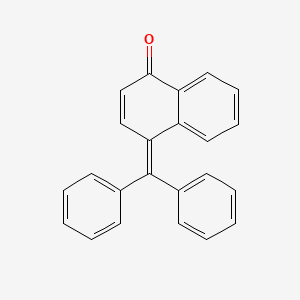

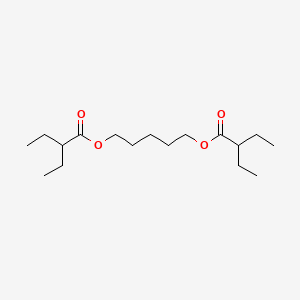
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)
